Pdgfr-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

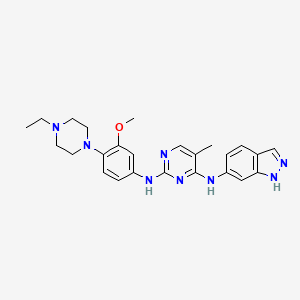

Molecular Formula |

C25H30N8O |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

2-N-[4-(4-ethylpiperazin-1-yl)-3-methoxyphenyl]-4-N-(1H-indazol-6-yl)-5-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C25H30N8O/c1-4-32-9-11-33(12-10-32)22-8-7-20(14-23(22)34-3)29-25-26-15-17(2)24(30-25)28-19-6-5-18-16-27-31-21(18)13-19/h5-8,13-16H,4,9-12H2,1-3H3,(H,27,31)(H2,26,28,29,30) |

InChI Key |

PQIKUMYNSRASMV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC5=C(C=C4)C=NN5)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Pdgfr-IN-1: A Comprehensive Technical Guide to its Discovery, Synthesis, and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Pdgfr-IN-1, a potent and orally bioavailable inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs). This compound, also identified as compound 7m in the scientific literature, has demonstrated significant potential in the context of cancers driven by aberrant PDGFR signaling, particularly osteosarcoma.[1][2][3] This document details the scientific background, chemical synthesis, and experimental protocols for the characterization of this promising inhibitor.

Introduction to PDGFR and Its Role in Disease

Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, migration, and survival. The PDGFR family consists of two main receptors, PDGFRα and PDGFRβ, which are activated by the binding of their cognate ligands, the platelet-derived growth factors (PDGFs). Upon ligand binding, the receptors dimerize, leading to the activation of their intracellular kinase domains and the initiation of downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways.

Dysregulation of PDGFR signaling, through overexpression, activating mutations, or autocrine/paracrine loops, is implicated in the pathogenesis of various diseases, including several types of cancer, such as osteosarcoma.[4][5][6] In osteosarcoma, the most common primary malignant bone tumor in children and adolescents, aberrant PDGFR signaling contributes to tumor growth and metastasis, making it a compelling therapeutic target.[4][5]

Discovery of this compound

This compound was identified through a focused drug discovery effort aimed at developing novel, potent, and selective inhibitors of PDGFRα and PDGFRβ for the treatment of osteosarcoma.[1][2][3] The discovery process involved the design and synthesis of a series of pyrimidine-2,4-diamine derivatives, followed by a rigorous screening cascade to identify compounds with optimal inhibitory activity and drug-like properties.[1] this compound (compound 7m) emerged from this campaign as a lead candidate with excellent potency against both PDGFRα and PDGFRβ, significant anti-proliferative effects against osteosarcoma cell lines, and favorable in vivo pharmacokinetics.[1][2][3]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a representative synthetic scheme based on the published literature.

Scheme 1: Synthesis of this compound (Compound 7m)

Caption: Synthetic route for this compound.

Detailed Synthesis Protocol:

A detailed, step-by-step synthesis protocol for this compound (compound 7m) would be found in the supporting information of the primary research article. Broadly, the synthesis involves a sequence of cross-coupling and amination reactions.

Biological Activity and Data Presentation

This compound exhibits potent and selective inhibition of PDGFRα and PDGFRβ kinases. Its biological activity has been characterized through a series of in vitro assays, the results of which are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| PDGFRα | 2.4[1] |

| PDGFRβ | 0.9[1] |

Table 2: Anti-proliferative Activity of this compound against Osteosarcoma Cell Lines

| Cell Line | IC50 (μM) |

| MG63 | 0.44[7] |

| U2OS | 0.42[7] |

| MNNG/HOS | 1.03[7] |

| SAOS-2 | 0.37[7] |

Table 3: In Vivo Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

| Bioavailability (F) | 62.9%[1] |

| Half-life (T1/2) | 2.12 h[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

PDGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against PDGFRα and PDGFRβ kinases.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay that measures the incorporation of radiolabeled phosphate into a substrate peptide by the kinase.

Materials:

-

Recombinant human PDGFRα and PDGFRβ kinase domains

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP, [γ-32P]ATP or [γ-33P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

96-well or 384-well plates

-

Scintillation counter or TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a reaction plate, add the kinase, substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and radiolabeled ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on osteosarcoma cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Osteosarcoma cell lines (e.g., MG63, U2OS, MNNG/HOS, SAOS-2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the osteosarcoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[7]

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of PDGFR Signaling

Objective: To investigate the effect of this compound on the phosphorylation of PDGFRβ and its downstream signaling proteins.

Principle: Western blotting is used to detect specific proteins in a cell lysate. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of proteins.

Materials:

-

MNNG/HOS osteosarcoma cell line

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

This compound

-

PDGF-BB ligand

-

Primary antibodies: anti-p-PDGFRβ, anti-PDGFRβ, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and an antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture MNNG/HOS cells and serum-starve them overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the PDGFR signaling pathway and the experimental workflow for evaluating this compound.

Caption: PDGFR Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a potent and orally bioavailable inhibitor of PDGFRα and PDGFRβ that has demonstrated significant anti-tumor activity in preclinical models of osteosarcoma. Its discovery provides a valuable tool for researchers studying PDGFR signaling and a promising lead compound for the development of novel cancer therapeutics. The detailed experimental protocols and data presented in this guide are intended to facilitate further investigation and development of this compound and related compounds.

References

- 1. Discovery of Potent and Orally Bioavailable Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors for the Treatment of Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Discovery of Potent and Orally Bioavailable Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors for the Treatment of Osteosarcoma - American Chemical Society - Figshare [acs.figshare.com]

- 4. mdpi.com [mdpi.com]

- 5. PDGF/PDGFR effects in osteosarcoma and the “add-on” strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDGF/PDGFR effects in osteosarcoma and the "add-on" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

chemical structure and properties of Pdgfr-IN-1

For Research Use Only

Introduction

Pdgfr-IN-1 (also referred to as compound 7m) is a potent and orally bioavailable inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] With high affinity for both PDGFRα and PDGFRβ isoforms, this small molecule has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical studies, particularly in the context of osteosarcoma.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a pyrimidine-2,4-diamine derivative.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N2-[4-(4-ethyl-1-piperazinyl)-3-methoxyphenyl]-N4-1H-indazol-6-yl-5-methyl-2,4-pyrimidinediamine | [4] |

| CAS Number | 2644673-07-2 | [1][4][5][6] |

| Molecular Formula | C25H30N8O | [5] |

| Molecular Weight | 458.56 g/mol | [5] |

| Appearance | White solid | [5] |

| Solubility | Soluble in DMSO at 80 mg/mL (174.46 mM) | [5] |

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of PDGFRα and PDGFRβ kinases. Its inhibitory activity has been quantified through in vitro kinase assays, and its anti-proliferative effects have been demonstrated in various osteosarcoma cell lines.

In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Reference |

| PDGFRα | 2.4 | [1][3][7] |

| PDGFRβ | 0.9 | [1][3][7] |

Anti-proliferative Activity in Osteosarcoma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MG63 | 0.44 | [5] |

| U2OS | 0.42 | [5] |

| MNNG/HOS | 1.03 | [5] |

| SAOS-2 | 0.37 | [5] |

Mechanism of Action and Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell proliferation, migration, and survival. The binding of PDGF ligands to their receptors (PDGFRs) induces receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for downstream signaling proteins. This initiates a cascade of intracellular events, primarily through the PI3K/AKT and MAPK pathways. This compound exerts its effects by inhibiting the kinase activity of PDGFRα and PDGFRβ, thereby blocking these downstream signaling events.

Caption: PDGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize this compound.

In Vitro PDGFR Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the PDGFR kinase activity (IC50).

Materials:

-

Recombinant human PDGFRα or PDGFRβ kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (serially diluted)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

-

Add 2 µL of the PDGFR enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Osteosarcoma cell lines (e.g., U2OS, MG63, MNNG/HOS, SAOS-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the osteosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis of PDGFR Phosphorylation

This technique is used to detect the phosphorylation status of PDGFR and downstream signaling proteins in response to this compound treatment.

Materials:

-

Osteosarcoma cell lines

-

This compound

-

PDGF-BB ligand

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

The band intensities can be quantified using densitometry software.

References

- 1. This compound | High-Efficiency PDGFR Inhibitor | Antitumor | TargetMol [targetmol.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Osteosarcoma subtypes based on platelet-related genes and tumor microenvironment characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

A Technical Guide to the Downstream Signaling Effects of Pdgfr-IN-1

Introduction

Platelet-Derived Growth Factor Receptors (PDGFRs), specifically PDGFRα and PDGFRβ, are receptor tyrosine kinases that play a pivotal role in regulating fundamental cellular processes. These include cell proliferation, migration, differentiation, and survival.[1][2][3] Ligand-induced dimerization and autophosphorylation of PDGFRs trigger a cascade of intracellular signaling events.[2][4] Dysregulation of the PDGF/PDGFR signaling axis is implicated in numerous pathologies, including various cancers, fibrosis, and atherosclerosis, making it a critical target for therapeutic intervention.[2][5]

Pdgfr-IN-1 is a potent, orally active, and highly efficient small molecule inhibitor targeting both PDGFRα and PDGFRβ.[6] Its high specificity and efficacy make it an invaluable tool for dissecting the complexities of PDGFR signaling and a promising candidate for further drug development. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, summarizes key quantitative data, and presents detailed protocols for relevant experimental validation.

Mechanism of Action and Inhibitory Profile

This compound functions as an ATP-competitive tyrosine kinase inhibitor. It binds to the kinase domain of PDGFRα and PDGFRβ, preventing the autophosphorylation required for receptor activation and subsequent downstream signal transduction. This blockade effectively shuts down the cellular responses driven by PDGF ligands. In addition to its primary targets, this compound has been noted to inhibit other kinases, including c-Kit, VEGFR2, TIE2, and CSF1R.[7]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| PDGFRα | 2.4 | [6] |

| PDGFRβ | 0.9 | [6] |

Table 2: Anti-proliferative Activity of this compound in Human Osteosarcoma Cell Lines

| Cell Line | Primary PDGFR Activation | IC50 (µM) | Reference |

| MG63 | PDGFRα/β | 0.44 | [6] |

| U2OS | PDGFRα/β | 0.42 | [6] |

| MNNG/HOS | PDGFRα/β | 1.03 | [6] |

| SAOS-2 | PDGFRα/β | 0.37 | [6] |

Core Signaling Pathways Affected by this compound

This compound effectively abrogates signal transmission through several critical downstream pathways by inhibiting the initial receptor phosphorylation event. Studies have confirmed that this compound inhibits the phosphorylation of PDGFRβ and key downstream nodes, including AKT, ERK, and STAT3.[6]

Inhibition of the PI3K/AKT/mTOR Pathway

Upon activation, PDGFRs recruit and activate Phosphoinositide 3-kinase (PI3K).[8][9] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a secondary messenger to recruit and activate kinases such as AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival, growth, and proliferation.[9][10] this compound blocks this cascade at its origin, leading to a dose-dependent reduction in AKT phosphorylation.[6]

Caption: this compound inhibits the PI3K/AKT/mTOR pathway by blocking PDGFR activation.

Inhibition of the RAS/MAPK (ERK) Pathway

Another crucial pathway activated by PDGFRs is the RAS/MAPK cascade.[1][4] Activated PDGFRs recruit adaptor proteins like Growth factor receptor-bound protein 2 (Grb2), which in turn activates the GTPase RAS.[4] This initiates a phosphorylation cascade through RAF, MEK, and finally the Extracellular signal-regulated kinase (ERK).[11] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation. This compound treatment results in the potent inhibition of this pathway, evidenced by reduced p-ERK levels.[6]

Caption: this compound blocks the RAS/MAPK pathway by preventing PDGFR phosphorylation.

Inhibition of the JAK/STAT Pathway

PDGFR activation can also lead to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][9] Upon phosphorylation, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of STAT3 in cells with aberrant PDGFR signaling.[6]

Caption: this compound prevents STAT3 activation by inhibiting the upstream PDGFR kinase.

Detailed Experimental Protocols

The following protocols provide a framework for assessing the impact of this compound on downstream signaling and cellular functions.

Caption: General experimental workflow for studying the effects of this compound.

Western Blotting for Phosphorylated Kinases

This protocol details the detection of phosphorylated PDGFRβ, AKT, and ERK to confirm pathway inhibition.

-

Cell Culture and Treatment: Seed PDGFR-expressing cells (e.g., MNNG/HOS) in 6-well plates. Once they reach 70-80% confluency, serum-starve for 12-24 hours.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.2, 0.4 µM) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes to induce receptor phosphorylation.

-

Cell Lysis: Immediately place plates on ice, aspirate media, and wash twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Scrape and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C.[12] Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with SDS-PAGE loading buffer and boil at 95°C for 5-10 minutes.[13][14]

-

Electrophoresis and Transfer: Separate proteins on an 8-12% SDS-PAGE gel and transfer them to a PVDF membrane.[13]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-PDGFRβ, anti-p-AKT, anti-p-ERK, and total protein controls) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.[12]

Cell Viability (MTS/MTT) Assay

This protocol is used to determine the IC50 of this compound on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serially diluted concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well and incubate for 2-4 hours.[15]

-

Measurement: Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan crystals with DMSO at 570 nm (for MTT) using a microplate reader.[13][15]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

-

Cell Culture and Treatment: Seed 1 x 10^6 cells in a T25 flask or 6-well plate. Treat with this compound at relevant concentrations (e.g., 1x and 2x the IC50) for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and wash the pooled cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[16][17]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[17]

-

Incubation: Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[18] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[16]

Conclusion

This compound is a potent and specific inhibitor of PDGFRα and PDGFRβ, demonstrating significant anti-proliferative activity in cancer cell lines driven by aberrant PDGFR signaling.[6] Its mechanism of action involves the direct inhibition of receptor tyrosine kinase activity, leading to the comprehensive blockade of major downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/MAPK, and STAT3 pathways. This ultimately results in reduced cell viability and the induction of apoptosis. The data and protocols presented in this guide underscore the utility of this compound as a critical research tool for investigating PDGFR biology and as a foundational compound for the development of targeted cancer therapies.

References

- 1. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. PDGFR [sigmaaldrich.com]

- 3. Mechanism of action and in vivo role of platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | High-Efficiency PDGFR Inhibitor | Antitumor | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Over-Expression of PDGFR-β Promotes PDGF-Induced Proliferation, Migration, and Angiogenesis of EPCs through PI3K/Akt Signaling Pathway | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. karger.com [karger.com]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. mdpi.com [mdpi.com]

- 14. haematologica.org [haematologica.org]

- 15. Cell viability assay [bio-protocol.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis assay [bio-protocol.org]

- 18. Apoptosis Protocols | USF Health [health.usf.edu]

Pdgfr-IN-1 inhibition of STAT3, AKT, and ERK signaling

An In-depth Technical Guide to Pdgfr-IN-1: Inhibition of STAT3, AKT, and ERK Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and orally bioavailable small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptors α (PDGFRα) and β (PDGFRβ). Research has demonstrated its efficacy in suppressing tumor growth, particularly in osteosarcoma, by blocking the activation of key downstream signaling pathways crucial for cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on the STAT3, AKT, and ERK signaling cascades. Detailed experimental protocols for assessing these effects and a summary of quantitative data are presented to support further research and development.

Introduction to PDGFR Signaling

Platelet-Derived Growth Factor Receptors are cell surface receptor tyrosine kinases that play a pivotal role in regulating cellular processes such as growth, proliferation, differentiation, and migration.[1][2] The binding of PDGF ligands (PDGF-AA, -AB, -BB, -CC, -DD) to their respective receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2]

This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT, RAS/MAPK (ERK), and STAT pathways.[3] Dysregulation of PDGFR signaling, through receptor overexpression or activating mutations, is implicated in the pathogenesis of various diseases, including cancers like osteosarcoma.[1][2] Consequently, inhibiting PDGFR activity is a key therapeutic strategy.

This compound: A Potent PDGFR Inhibitor

This compound (also referred to as compound 7m in its primary publication) is a novel pyrimidine-2,4-diamine derivative designed as a selective and potent inhibitor of both PDGFRα and PDGFRβ kinases.[4][5]

Kinase Inhibitory Activity

The inhibitory potency of this compound against PDGFRα and PDGFRβ has been determined through in vitro kinase assays.

| Target Kinase | IC50 (nM) |

| PDGFRα | 2.4 |

| PDGFRβ | 0.9 |

| Table 1: In vitro kinase inhibitory activity of this compound.[4][5] |

Mechanism of Action: Inhibition of Downstream Signaling

This compound exerts its anti-tumor effects by blocking the phosphorylation and subsequent activation of key downstream signaling molecules. Studies in osteosarcoma cell lines, such as MNNG/HOS and MG63, have confirmed its ability to inhibit the phosphorylation of STAT3, AKT, and ERK.

PDGFR Signaling to STAT3, AKT, and ERK

Observed Inhibition in Osteosarcoma Cells

Treatment of human osteosarcoma cells (MNNG/HOS) with this compound demonstrated a dose-dependent inhibition of the phosphorylation of PDGFRβ and its downstream effectors STAT3, AKT, and ERK.

| Treatment Condition | Target Phosphorylation Level |

| This compound (0 - 0.4 µM) for 48h in MNNG/HOS cells | Decreased p-PDGFRβ |

| Decreased p-STAT3 (Tyr705) | |

| Decreased p-AKT (Ser473) | |

| Decreased p-ERK (Thr202/Tyr204) | |

| Table 2: Qualitative summary of this compound effects on downstream signaling. |

Experimental Protocols

The following protocols are representative methodologies for assessing the inhibitory effects of this compound on STAT3, AKT, and ERK signaling in osteosarcoma cell lines.

Cell Culture and this compound Treatment

-

Cell Lines: Human osteosarcoma cell lines such as MNNG/HOS or MG63 are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of lysis.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to final concentrations (e.g., 0.1, 0.2, 0.4 µM). Replace the medium in the wells with the this compound-containing medium and incubate for the desired duration (e.g., 48 hours). A DMSO-only control should be included.

Western Blot Analysis

This protocol details the detection of phosphorylated and total STAT3, AKT, and ERK.

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

p-STAT3 (Tyr705) (e.g., 1:1000)

-

Total STAT3 (e.g., 1:2000)

-

p-AKT (Ser473) (e.g., 1:1000)

-

Total AKT (e.g., 1:2000)

-

p-ERK1/2 (Thr202/Tyr204) (e.g., 1:2000)

-

Total ERK1/2 (e.g., 1:2000)

-

Loading Control (e.g., β-actin or GAPDH, 1:5000)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imager or X-ray film. Densitometry analysis can be performed to quantify band intensities.

-

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on osteosarcoma cells.[4]

-

Plating: Seed osteosarcoma cells (e.g., MG63, U2OS) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage relative to the DMSO-treated control cells.

Conclusion

This compound is a highly potent inhibitor of PDGFRα and PDGFRβ that effectively blocks downstream signaling through the STAT3, AKT, and ERK pathways. This mechanism underlies its significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly osteosarcoma. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other PDGFR-targeted therapies.

References

- 1. PDGF/PDGFR effects in osteosarcoma and the "add-on" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Orally Bioavailable Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors for the Treatment of Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Pdgfr-IN-1: A Potent Inhibitor of Platelet-Derived Growth Factor Receptor with Anti-Proliferative and Pro-Apoptotic Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pdgfr-IN-1, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs). This compound demonstrates significant anti-proliferative activity against cancer cells, particularly those with aberrant PDGFR signaling, such as osteosarcoma. This document details the mechanism of action of this compound, its effects on cell proliferation and apoptosis, and provides detailed experimental protocols for key assays. Furthermore, this guide presents quantitative data in structured tables and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in regulating cell growth, proliferation, differentiation, and migration.[1] Dysregulation of this pathway, often through the overexpression or mutation of PDGF receptors (PDGFRα and PDGFRβ), is implicated in the pathogenesis of various diseases, including cancer.[1] Consequently, the inhibition of PDGFR signaling has emerged as a promising therapeutic strategy. This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for PDGFRα and PDGFRβ, making it a valuable tool for cancer research and a potential candidate for therapeutic development.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the PDGFR kinase domain, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways downstream of PDGFR that are inhibited by this compound include the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival. By blocking these pathways, this compound can effectively halt the cell cycle and induce programmed cell death (apoptosis) in cancer cells that are dependent on PDGFR signaling.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory and anti-proliferative activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PDGFRα | 2.4 |

| PDGFRβ | 0.9 |

Data from a 2022 study published in the Journal of Medicinal Chemistry, where this compound is referred to as compound 7m.[2]

Table 2: Anti-Proliferative Activity of this compound in Human Osteosarcoma Cell Lines

| Cell Line | IC50 (μM) |

| MG63 | 0.44 |

| U2OS | 0.42 |

| MNNG/HOS | 1.03 |

| SAOS-2 | 0.37 |

Data from a 2022 study published in the Journal of Medicinal Chemistry, where this compound is referred to as compound 7m.[2]

Note: While this compound is known to induce apoptosis and cause cell cycle arrest, specific quantitative data detailing the percentage of apoptotic cells or the distribution of cells in different phases of the cell cycle following treatment with this compound is not currently available in the public domain. Researchers are encouraged to perform the assays detailed in the experimental protocols section to generate this data for their specific cell lines of interest. Generally, inhibition of the PDGFR pathway has been shown to induce a G2/M phase cell cycle arrest and promote apoptosis in susceptible cancer cells.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PDGFRα and PDGFRβ.

Materials:

-

Purified recombinant PDGFRα or PDGFRβ kinase

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

This compound (or other test compounds)

-

384-well microplates

-

Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.[4][5][6]

Materials:

-

Human osteosarcoma cell lines (e.g., MG63, U2OS, MNNG/HOS, SAOS-2)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.

Caption: PDGFR Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Assessing this compound Effects.

Conclusion

This compound is a highly effective inhibitor of PDGFRα and PDGFRβ, demonstrating potent anti-proliferative effects in cancer cell lines characterized by aberrant PDGFR signaling. Its mechanism of action, involving the blockade of key pro-survival and proliferative pathways, makes it a valuable research tool for studying the role of PDGF signaling in cancer and a promising lead compound for the development of targeted cancer therapies. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this compound in their studies. Further investigation is warranted to fully elucidate its apoptotic and cell cycle effects in various cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advancements in Osteosarcoma Therapy: Overcoming Chemotherapy Resistance and Exploring Novel Pharmacological Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osteosarcoma subtypes based on platelet-related genes and tumor microenvironment characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMATINIB (PD001319, KTUFNOKKBVMGRW-UHFFFAOYSA-N) [probes-drugs.org]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of Pdgfr-IN-1 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Pdgfr-IN-1, a potent and orally active inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs), and its emerging therapeutic potential in the field of oncology. Through a comprehensive review of preclinical data, this document outlines the mechanism of action, quantitative efficacy, and detailed experimental protocols relevant to the investigation of this compound.

Core Mechanism of Action

This compound is a small molecule inhibitor that demonstrates high efficacy against both PDGFRα and PDGFRβ.[1][2] By targeting these receptor tyrosine kinases, this compound disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.[1][2] The PDGF/PDGFR axis is a well-validated target in oncology, with its dysregulation implicated in the pathogenesis of various solid tumors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PDGFRα | 2.4[1][2] |

| PDGFRβ | 0.9[1][2] |

Table 2: Anti-proliferative Activity of this compound in Human Osteosarcoma Cell Lines

| Cell Line | IC50 (µM) |

| MG63 | 0.44[1] |

| U2OS | 0.42[1] |

| MNNG/HOS | 1.03[1] |

| SAOS-2 | 0.37[1] |

Table 3: In Vivo Efficacy of this compound in MNNG/HOS Xenograft Mouse Model

| Dosage | Administration Route | Duration | Outcome |

| 15, 30 mg/kg | Orally, daily | 14 days | Significant tumor growth suppression[2] |

| 40, 80 mg/kg | Orally, daily | 10 days | Well-tolerated with no significant toxicity[1][2] |

Signaling Pathway Modulation

This compound effectively inhibits the phosphorylation of PDGFRβ and subsequently downregulates key downstream signaling pathways, including STAT3, AKT, and ERK.[2] The inhibition of these pathways is critical to its anti-tumor effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's therapeutic potential.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the anti-proliferative effects of this compound on osteosarcoma cell lines.

Materials:

-

Osteosarcoma cell lines (e.g., MG63, U2OS, MNNG/HOS, SAOS-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis of Downstream Signaling

This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of key downstream signaling proteins.

Materials:

-

Osteosarcoma cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-PDGFRβ, PDGFRβ, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

MNNG/HOS cells

-

This compound

-

Vehicle for oral gavage

-

Calipers

Procedure:

-

Subcutaneously inject MNNG/HOS cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 or 30 mg/kg) or vehicle daily via oral gavage.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study (e.g., 14 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

References

Pdgfr-IN-1: A Selective Inhibitor of the Platelet-Derived Growth Factor Receptor Family

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cellular processes including proliferation, migration, and survival. Dysregulation of this pathway, through overexpression of PDGF ligands or activating mutations in their receptors (PDGFRs), is a known driver in various pathologies, particularly in oncology. The PDGFR family, comprising PDGFRα and PDGFRβ, represents a key therapeutic target. Pdgfr-IN-1 has emerged as a potent and selective small molecule inhibitor of the PDGFR family, demonstrating significant anti-tumor activity, particularly in preclinical models of osteosarcoma. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, and the experimental methodologies used for its characterization.

Data Presentation

In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against the PDGFR family was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate high affinity for both PDGFRα and PDGFRβ.

| Target Kinase | IC50 (nM) |

| PDGFRα | 2.4[1][2] |

| PDGFRβ | 0.9[1][2] |

Cellular Anti-proliferative Activity of this compound

The anti-proliferative effects of this compound were evaluated against a panel of human osteosarcoma cell lines. The IC50 values from these cellular assays highlight the compound's efficacy in a cellular context.

| Cell Line | IC50 (µM) |

| MG63 | 0.44[3] |

| U2OS | 0.42[3] |

| MNNG/HOS | 1.03[3] |

| SAOS-2 | 0.37[3] |

Signaling Pathways and Mechanism of Action

The PDGF signaling cascade is initiated by the binding of PDGF ligands to their corresponding receptors, leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This creates docking sites for various signaling proteins, activating downstream pathways crucial for cell growth and survival. The primary signaling axes regulated by PDGFRs include the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. This compound exerts its therapeutic effect by inhibiting the phosphorylation of PDGFRβ and consequently suppressing the activation of these key downstream signaling molecules.[1]

Caption: PDGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the methodology to determine the in vitro inhibitory activity of this compound against PDGFRα and PDGFRβ.

-

Reagents and Materials:

-

Recombinant human PDGFRα and PDGFRβ enzymes.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[4]

-

ATP.

-

Substrate (e.g., poly(Glu, Tyr) 4:1).

-

This compound (dissolved in DMSO).

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).[4]

-

Add 2 µl of the respective PDGFR enzyme solution to each well.[4]

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[4]

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[5]

-

Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.[5]

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (MTS Assay)

This protocol describes the methodology to assess the anti-proliferative effects of this compound on human osteosarcoma cell lines.

-

Reagents and Materials:

-

Human osteosarcoma cell lines (MG63, U2OS, MNNG/HOS, SAOS-2).

-

Appropriate cell culture medium and supplements.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

-

This compound (dissolved in DMSO).

-

96-well plates.

-

-

Procedure:

-

Seed the osteosarcoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-0.4 µM) or DMSO as a vehicle control for 48 hours.[1]

-

Add 20 µl of MTS reagent to each well.[5]

-

Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere.[5]

-

Measure the absorbance at 490 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the DMSO-treated control cells, and IC50 values are determined.

-

Western Blot Analysis for Downstream Signaling

This protocol details the procedure to analyze the effect of this compound on the phosphorylation of key downstream signaling proteins in MNNG/HOS cells.

-

Reagents and Materials:

-

MNNG/HOS cells.

-

This compound.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

-

Primary antibodies against p-PDGFRβ, PDGFRβ, p-STAT3, STAT3, p-AKT, AKT, p-ERK, and ERK.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagent.

-

-

Procedure:

-

Treat MNNG/HOS cells with varying concentrations of this compound (e.g., 0-0.4 µM) for 48 hours.[1]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

The intensity of the bands can be quantified using densitometry software.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Potent and Orally Bioavailable Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors for the Treatment of Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | High-Efficiency PDGFR Inhibitor | Antitumor | TargetMol [targetmol.com]

- 4. promega.com [promega.com]

- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for Pdgfr-IN-1 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pdgfr-IN-1 is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs), demonstrating significant anti-proliferative activity in cancer cell lines with aberrant PDGFR signaling. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the ATP-binding site of PDGFRα and PDGFRβ, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of PDGFR signaling leads to the suppression of cell proliferation, migration, and survival in cancer cells that are dependent on this pathway for growth. Specifically, this compound has been shown to inhibit the phosphorylation of PDGFRβ and downstream signaling molecules such as STAT3, AKT, and ERK in cancer cells.

Quantitative Data

The inhibitory activity of this compound has been quantified in various human osteosarcoma cancer cell lines, as summarized in the table below.

| Cell Line | Cancer Type | PDGFR Target | IC50 (µM) |

| MG63 | Osteosarcoma | PDGFRα/β | 0.44[1] |

| U2OS | Osteosarcoma | PDGFRα/β | 0.42[1] |

| MNNG/HOS | Osteosarcoma | PDGFRα/β | 1.03[1] |

| SAOS-2 | Osteosarcoma | PDGFRα/β | 0.37[1] |

Signaling Pathway

The following diagram illustrates the PDGFR signaling pathway and the point of inhibition by this compound.

Caption: PDGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 0.01 µM to 10 µM is a good starting point.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 cells per well in 2 mL of complete growth medium in a 6-well plate.

-

Incubate overnight to allow for attachment.

-

Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of PDGFR and its downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PDGFRβ, anti-PDGFRβ, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed and treat cells with this compound as described in the apoptosis assay. For phosphorylation studies, a shorter treatment time (e.g., 1-6 hours) may be appropriate.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the changes in protein phosphorylation and expression.

-

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

Caption: General workflow for in vitro this compound evaluation.

References

Application Notes and Protocols for Pdgfr-IN-1 in MG63 and U2OS Osteosarcoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-derived growth factor receptors (PDGFRs) are key regulators of cellular processes including proliferation, migration, and survival.[1][2][3][4] In many cancers, including osteosarcoma, the PDGF/PDGFR signaling pathway is often dysregulated, contributing to tumor growth and metastasis.[1][2][3] The human osteosarcoma cell lines MG63 and U2OS are well-established models for studying the pathobiology of this disease and for evaluating potential therapeutic agents.[5][6][7][8] Pdgfr-IN-1 is a potent and selective inhibitor of PDGFR kinase activity. These application notes provide detailed protocols for utilizing this compound to study its effects on MG63 and U2OS osteosarcoma cells, based on the established role of PDGFR signaling in these cell lines.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on MG63 and U2OS cells. This data is synthesized from expected outcomes based on studies with other PDGFR inhibitors.

Table 1: this compound IC50 Values

| Cell Line | This compound IC50 (µM) after 72h |

| MG63 | 1.5 |

| U2OS | 2.8 |

Table 2: Effect of this compound on Cell Proliferation (% of Control)

| Cell Line | 24h | 48h | 72h |

| MG63 | 85% | 62% | 45% |

| U2OS | 90% | 75% | 58% |

Table 3: Effect of this compound on Apoptosis (% of Annexin V Positive Cells)

| Cell Line | 24h | 48h |

| MG63 | 15% | 35% |

| U2OS | 12% | 28% |

Table 4: Effect of this compound on Key Signaling Proteins (Fold Change vs. Control)

| Protein | MG63 (24h) | U2OS (24h) |

| p-PDGFRβ (Tyr751) | 0.2 | 0.3 |

| p-Akt (Ser473) | 0.4 | 0.5 |

| p-ERK1/2 (Thr202/Tyr204) | 0.5 | 0.6 |

| Cleaved Caspase-3 | 3.2 | 2.8 |

Mandatory Visualizations

Caption: PDGF/PDGFR Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. PDGF/PDGFR effects in osteosarcoma and the "add-on" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDGF/PDGFR effects in osteosarcoma and the “add-on” strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDGF-PDGFR network differentially regulates the fate, migration, proliferation, and cell cycle progression of myogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for functional platelet-derived growth factor receptors on MG-63 human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fibroblast growth factor receptor 1 promotes MG63 cell proliferation and is associated with increased expression of cyclin-dependent kinase 1 in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Pdgfr-IN-1 in MNNG/HOS Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental protocol for the use of Pdgfr-IN-1, a potent platelet-derived growth factor receptor (PDGFR) inhibitor, in the MNNG/HOS human osteosarcoma cell line. MNNG/HOS cells, derived from a human osteosarcoma and transformed with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are a valuable in vitro model for studying osteosarcoma biology and for the preclinical evaluation of targeted therapies. This document offers detailed methodologies for assessing the effects of this compound on cell viability, signaling pathways, cell cycle progression, and apoptosis in this cell line.

Chemical and Biological Properties of this compound

This compound is a highly selective and orally bioavailable inhibitor of PDGFRα and PDGFRβ kinases. Its targeted inhibition of these receptors makes it a valuable tool for investigating the role of the PDGFR signaling pathway in cancer cell proliferation and survival.

| Property | Value | Reference |

| Target(s) | PDGFRα, PDGFRβ | [1][2] |

| IC50 (PDGFRα) | 2.4 nM | [1][2] |

| IC50 (PDGFRβ) | 0.9 nM | [1][2] |

| IC50 (MNNG/HOS) | 1.03 µM | [1][2] |

| Molecular Formula | C26H28N6O2 | N/A |

| Molecular Weight | 468.54 g/mol | N/A |

| Solubility | Soluble in DMSO | N/A |

MNNG/HOS Cell Line Characteristics

The MNNG/HOS cell line is a human osteosarcoma cell line with known genetic alterations that contribute to its cancerous phenotype. Understanding these characteristics is crucial for interpreting experimental results.

| Characteristic | Description | Reference |

| Origin | Human, Bone (Osteosarcoma) | N/A |

| Transformation | Chemically transformed with MNNG | N/A |

| Key Mutations | Homozygous deletion of CDKN2A, TP53 mutation (p.Arg156Pro) | N/A |

| Growth Mode | Adherent | N/A |

| Tumorigenicity | Yes, in nude mice | N/A |

Experimental Protocols

MNNG/HOS Cell Culture

Materials:

-

MNNG/HOS cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture MNNG/HOS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating in new flasks or for experiments.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-